What is Calcitriol-d6 and its primary use in research?
What is Calcitriol-d6 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Calcitriol-d6, its core properties, and its principal application in scientific research. The document details its chemical characteristics, its critical role as an internal standard in analytical chemistry, and the broader context of Calcitriol's biological signaling pathways.
Introduction to Calcitriol-d6
Calcitriol-d6 is the deuterated form of Calcitriol, the hormonally active metabolite of Vitamin D3. In Calcitriol-d6, six hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an ideal internal standard for the quantification of endogenous Calcitriol in biological matrices by mass spectrometry.[1][2] Calcitriol itself is a crucial hormone that plays a central role in calcium and phosphorus homeostasis, bone metabolism, and the regulation of various cellular processes, including cell growth and differentiation.[3]
The primary utility of Calcitriol-d6 in a research setting is to ensure the accuracy and precision of quantitative analyses of Calcitriol.[1][2] Due to its structural and chemical similarity to Calcitriol, Calcitriol-d6 behaves almost identically during sample preparation and analysis, but its increased mass allows it to be distinguished from the unlabeled analyte by a mass spectrometer.
Physicochemical Properties
The fundamental properties of Calcitriol and Calcitriol-d6 are summarized below. The key distinction lies in the molecular weight, which is a direct result of the deuterium labeling.
| Property | Calcitriol | Calcitriol-d6 |
| Chemical Formula | C27H44O3 | C27H38D6O3 |
| Molecular Weight | 416.64 g/mol | 422.7 g/mol |
| CAS Number | 32222-06-3 | 78782-99-7 |
| Synonyms | 1,25-Dihydroxyvitamin D3, Rocaltrol | 1,25-dihydroxy Cholecalciferol-d6, 1α,25-dihydroxy Vitamin D3-d6 |
Primary Research Application: Internal Standard for Mass Spectrometry
The quantification of Calcitriol in biological samples, such as serum and plasma, presents analytical challenges due to its low endogenous concentrations (in the pg/mL range).[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity and specificity.[5][6][7] In this context, Calcitriol-d6 serves as an indispensable tool.
Role in Quantitative Analysis
As an internal standard, a known amount of Calcitriol-d6 is added to each sample at the beginning of the analytical workflow. It co-elutes with the endogenous Calcitriol during chromatography and is detected by the mass spectrometer. The ratio of the signal from Calcitriol to the signal from Calcitriol-d6 is used to calculate the concentration of Calcitriol in the original sample. This ratiometric approach corrects for any sample loss during preparation and for variations in instrument response, thereby enhancing the reliability of the results.
Experimental Workflow for Calcitriol Quantification
The following diagram illustrates a typical workflow for the quantification of Calcitriol in a biological sample using Calcitriol-d6 as an internal standard.
Detailed Experimental Protocols
The following tables summarize key parameters from published LC-MS/MS methods that utilize Calcitriol-d6 for the quantification of Calcitriol.
Sample Preparation Methodologies
| Parameter | Method 1 | Method 2 |
| Matrix | Human Plasma | Human Serum |
| Sample Volume | 500 µL | 220 µL |
| Internal Standard | Calcitriol-d6 | 1α,25(OH)2D3-d3 |
| Extraction Technique | Solid Phase Extraction (SPE) | Supported Liquid Extraction (SLE) |
| Derivatization | With 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Not specified |
| Reference | [8] | [9] |
LC-MS/MS Parameters
| Parameter | Method 1 | Method 2 |
| LC System | Waters Acquity UPLC | ACQUITY UPLC |
| Column | Waters Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µ) | Not specified |
| Mobile Phase | Acetonitrile and 4.0 mM ammonium trifluoroacetate (gradient) | Water/methanol (50/50%) |
| MS System | Waters Xevo TQ-S triple quadrupole | Waters Xevo TQ-S |
| Ionization Mode | Positive Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition (Calcitriol) | m/z 574.4 > 314.158 | Not specified |
| MRM Transition (Calcitriol-d6) | m/z 580.4 > 314.136 | Not specified |
| Reference | [8] | [9] |
Method Validation Data
| Parameter | Method 1 | Method 2 |
| Linearity Range | 5–200 pg/mL | 1 ng/mL to 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.9993 |
| Precision (CV%) | < 15% | 3.3 - 9.6% |
| Accuracy | Within ±15% | Within 11% of specified concentration |
| Reference | [8] | [10] |
Calcitriol Signaling Pathways
Understanding the biological context in which Calcitriol operates is crucial for researchers. Calcitriol exerts its effects through both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The genomic actions of Calcitriol are mediated by the Vitamin D Receptor (VDR), a nuclear receptor.[11][12][13] Upon binding to Calcitriol, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[3][13] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[14] This pathway is central to the long-term physiological effects of Calcitriol.
Non-Genomic Signaling Pathway
Calcitriol can also elicit rapid, non-genomic responses. These are initiated by the binding of Calcitriol to a membrane-associated VDR, leading to the activation of second messenger systems, such as protein kinase C and the release of intracellular calcium. These rapid actions do not require gene transcription and are involved in more immediate cellular responses.
Conclusion
Calcitriol-d6 is an essential tool for researchers in a variety of fields, from clinical chemistry to endocrinology and pharmaceutical development. Its use as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of Calcitriol, a hormone with profound physiological effects. A thorough understanding of both the analytical methodologies employing Calcitriol-d6 and the biological pathways of Calcitriol is fundamental for advancing research in Vitamin D metabolism and its role in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. hexonsynth.com [hexonsynth.com]
- 3. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 4. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbio.com [ijbio.com]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. apps.thermoscientific.com [apps.thermoscientific.com]
- 11. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 13. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 14. researchgate.net [researchgate.net]
